Product packaging for 3-cyclohexen-1-yl methyl ether(Cat. No.:CAS No. 15766-93-5)

3-cyclohexen-1-yl methyl ether

Cat. No.: B3187543
CAS No.: 15766-93-5
M. Wt: 112.17 g/mol
InChI Key: WKERHKCHQLXWPY-UHFFFAOYSA-N
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Description

Significance of the Cyclohexene (B86901) Core and Ether Functionality in Synthetic Chemistry

The cyclohexene core is a foundational six-membered ring structure containing one double bond, making it an unsaturated compound. Its synthesis in a controlled stereochemical and regiochemical manner is of great importance for creating natural products, functional materials, and compounds with medicinal relevance. nih.gov The Diels-Alder reaction is a primary method for constructing the cyclohexene core. nih.gov This structural motif is a common feature in a variety of important molecules, including antibiotics like anthracyclines and milbemycins, where the cyclohexene moiety constitutes a key part of their complex architecture. scielo.org.mxresearchgate.net The inherent reactivity of the double bond and the conformational flexibility of the ring make cyclohexene a versatile building block in organic synthesis.

Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), are a crucial class of organic compounds. teachy.aiteachy.app Historically significant, with diethyl ether being a well-known early anesthetic, ethers are valued in modern chemistry for their relative stability and low reactivity compared to other functional groups. numberanalytics.com This stability makes them excellent solvents for a wide range of organic reactions, as they are less likely to interfere with the desired chemical transformations. solubilityofthings.comlabinsights.nl Beyond their role as solvents, the ether linkage is present in numerous biologically active compounds and natural products, such as the antibiotic erythromycin, where it contributes to the molecule's stability and efficacy. numberanalytics.com Their unique properties also lead to applications in the fragrance industry and as intermediates in the synthesis of pharmaceuticals. teachy.applabinsights.nl

Overview of Related Structures and their Academic Relevance

The structural features of 3-cyclohexen-1-yl methyl ether are shared by a variety of related analogues that have found significant applications in diverse areas of chemical research. These analogues often serve as intermediates or key structural units in the synthesis of more complex molecules.

For instance, terpene ethers derived from structures like 3-(4-methyl-3-cyclohexen-1-yl)butanol are developed for use as fragrances due to their powerful and lasting scent profiles. google.com The synthesis of these compounds often starts from readily available natural products like limonene. google.com Similarly, derivatives such as 1-(4-methyl-3-cyclohexen-1-yl)-ethanone are recognized for their use as aroma chemicals. nih.govgoogle.com

In the field of materials science, cyclohexene units are incorporated into liquid crystals. Research has shown that isothiocyanate liquid crystals containing a cyclohexene core exhibit properties that fall between those of traditional trans-cyclohexane and benzene-based systems, potentially serving as an enhanced version of trans-cyclohexane cores. researchgate.net

Furthermore, the synthesis of oxime ethers based on a cyclohexene skeleton, such as those derived from α-ionone, has been explored for their potential as insect growth regulators and antifungal agents. mdpi.comacs.org Studies on compounds like 4′-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3′-butene-2′-ketoxime N-O-alkyl ethers have demonstrated their activity against various plant pathogenic fungi. acs.org Other related structures, like 3-cyclohexene-1-methanol (B142571) and its ester derivatives, are also utilized as building blocks in chemical synthesis. epa.govnih.govlookchem.com The synthesis of these and other functionalized cyclohexenes is an active area of research, with methods being developed to create highly substituted and sterically demanding structures. nih.govscielo.org.mx

Scope and Research Imperatives for this compound

While its analogues have established roles, this compound itself represents a molecule with underexplored potential. Given the significance of its constituent parts—the cyclohexene ring and the methyl ether group—several research imperatives can be identified.

The compound serves as a simple, yet functionalized, cyclohexene derivative. Its primary academic relevance lies in its potential as a versatile intermediate for organic synthesis. Research could focus on leveraging the reactivity of the alkene for various addition reactions (e.g., epoxidation, dihydroxylation, halogenation) to create a library of functionalized cyclohexane (B81311) derivatives. The ether linkage, while generally stable, could be cleaved under specific conditions to yield 3-cyclohexen-1-ol (B1583433), providing another pathway to different functional groups.

Further investigation is warranted into its potential applications. Drawing parallels with its analogues, its utility in the fragrance and flavor industry is a plausible area of study. lookchem.com Moreover, its structure could serve as a fragment or starting material for the synthesis of more complex, biologically active molecules, mirroring the use of the cyclohexene core in pharmaceuticals and agrochemicals. scielo.org.mxlookchem.com Detailed characterization of its physical and chemical properties is a necessary first step, as comprehensive data appears limited. sigmaaldrich.com Elucidating its reactivity and exploring its synthetic utility would be valuable contributions to the field of organic chemistry.

Data Tables

Table 1: Physicochemical Properties of Cyclohexen-1-yl Methyl Ether Analogues

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound15766-93-5C₇H₁₂O112.17Not available
1-Methoxy-1-cyclohexene931-57-7C₇H₁₂O112.17Not available
3-Cyclohexene-1-methanol1679-51-2C₇H₁₂O112.17Not available
1-(4-Methyl-3-cyclohexen-1-yl)-ethanone6090-09-1C₉H₁₄O138.21Not available
(Cyclohex-3-en-1-yl)methyl cyclohex-3-ene-1-carboxylate2611-00-9C₁₄H₂₀O₂220.31303.8 at 760 mmHg

Data sourced from multiple chemical databases. nih.govnih.govlookchem.comsigmaaldrich.comnist.gov Boiling point data is often pressure-dependent and may not always be reported at standard pressure.

Table 2: Spectroscopic and Thermochemical Data for 1-Methoxy-1-cyclohexene (Isomer of this compound)

Data TypeValueUnitsSource
Enthalpy of Formation (gas, ΔfH°gas)-161.0kJ/mol nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B3187543 3-cyclohexen-1-yl methyl ether CAS No. 15766-93-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15766-93-5

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

4-methoxycyclohexene

InChI

InChI=1S/C7H12O/c1-8-7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3

InChI Key

WKERHKCHQLXWPY-UHFFFAOYSA-N

SMILES

COC1CCC=CC1

Canonical SMILES

COC1CCC=CC1

Origin of Product

United States

Synthetic Methodologies for 3 Cyclohexen 1 Yl Methyl Ether and Analogues

Direct Synthesis Approaches to Alkyl Cyclohexenyl Ethers

Direct synthesis methods aim to form the ether linkage on a pre-existing cyclohexene (B86901) framework. The Williamson ether synthesis is a cornerstone method for preparing ethers, where an alkoxide ion displaces a halide or other leaving group in an SN2 reaction. pressbooks.pub For the synthesis of a cyclohexenyl ether, this would typically involve the reaction of a cyclohexenol (B1201834) with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, which is then treated with an alkyl halide (e.g., iodomethane (B122720) for a methyl ether). pressbooks.pub

A variation of this method uses silver oxide (Ag₂O) as a mild base, allowing the reaction to proceed without pre-forming the alkoxide. pressbooks.pub However, for secondary alcohols like cyclohexenol, competitive elimination reactions can be a significant side reaction. pressbooks.pub

Another direct approach is the alkoxymercuration-demercuration of a diene. While typically applied to simple alkenes to yield saturated ethers, this method can be adapted. The reaction of an alkene with an alcohol in the presence of a mercury salt (like mercury(II) acetate) followed by reduction with sodium borohydride (B1222165) (NaBH₄) results in the Markovnikov addition of the alcohol across the double bond. pressbooks.pub Applying this to a conjugated diene like 1,3-cyclohexadiene (B119728) could potentially yield a cyclohexenyl ether, although regioselectivity can be an issue.

Industrial preparation of simple symmetrical ethers often relies on the sulfuric acid-catalyzed dehydration of primary alcohols. This method is generally unsuitable for secondary alcohols like cyclohexenol, which tend to dehydrate to form dienes via an E1 mechanism. pressbooks.pub

Indirect Synthetic Routes via Precursor Functionalization

Indirect routes involve the synthesis of a functionalized cyclohexene precursor which is then converted to the desired ether in subsequent steps. These methods offer greater flexibility in introducing various substituents and controlling stereochemistry.

Cyclohexenones and cyclohexenols are highly versatile and common precursors for the synthesis of cyclohexenyl ethers. 2-Cyclohexenone, for instance, can be prepared through several methods, including the reduction of 3-alkoxy-2-cyclohexenones with lithium aluminum hydride, followed by acid-catalyzed hydrolysis and rearrangement. orgsyn.org

The general strategy involves two main steps:

Reduction of the Ketone: The carbonyl group of a cyclohexenone (e.g., 3-cyclohexen-1-one) is selectively reduced to a hydroxyl group to form the corresponding cyclohexenol. A common reagent for this transformation is sodium borohydride (NaBH₄). Asymmetric transfer hydrogenation using bifunctional ruthenium catalysts can achieve this reduction enantioselectively, providing access to specific stereoisomers of the alcohol. mdpi.com

Etherification of the Alcohol: The resulting cyclohexenol is then converted to the target ether. This is typically achieved via the Williamson ether synthesis, where the alcohol is deprotonated by a strong base (e.g., NaH) to form an alkoxide, which then reacts with an alkyl halide (e.g., methyl iodide). pressbooks.pubmdpi.com

This precursor-based approach is advantageous as both cyclohexenones and cyclohexenols are readily available or can be synthesized with various substitution patterns, which are then carried through to the final ether product.

Table 1: Example Reaction Scheme from Cyclohexenone Precursor

StepReactantsReagentsProductDescription
13-Cyclohexen-1-one1. NaBH₄2. H₂O3-Cyclohexen-1-ol (B1583433)Reduction of the ketone to an alcohol.
23-Cyclohexen-1-ol1. NaH2. CH₃I3-Cyclohexen-1-yl methyl etherEtherification of the alcohol.

Unsaturated cyclic aldehydes and ketones are fundamental intermediates in the construction of complex cyclohexene derivatives. A common method to prepare these intermediates is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. rdd.edu.iq This reaction is particularly useful for synthesizing chalcone-like structures which can then act as dienophiles in subsequent cycloaddition reactions. nih.gov

For example, substituted acetophenones can react with α-methyl cinnamaldehyde (B126680) to produce pentadienone compounds. rdd.edu.iq These highly conjugated ketone intermediates can then be used to build the cyclohexene ring system through reactions like the Diels-Alder cycloaddition. rdd.edu.iq The functional groups present on these aldehyde and ketone intermediates, such as hydroxyl or methoxy (B1213986) groups, can be carried through the synthetic sequence to yield functionalized cyclohexene products.

The synthesis of alkyl-substituted cyclohexenyl α,β-unsaturated ketones can also be achieved by reacting an N,O-dialkyl-substituted cyclohexenyl methanamide with an allyl magnesium halide, followed by catalytic isomerization. google.com These ketone intermediates are then available for further functionalization, such as reduction to an alcohol and subsequent etherification.

The Diels-Alder reaction is a powerful and widely used method for constructing six-membered rings with excellent control over regio- and stereochemistry. nih.govwikipedia.org This pericyclic reaction involves the cycloaddition of a conjugated diene with a substituted alkene, known as the dienophile, to form a cyclohexene derivative. rdd.edu.iqwikipedia.org

To synthesize precursors for cyclohexenyl ethers, a diene or dienophile containing a protected hydroxyl group or an ether functionality can be used. For instance, a dienophile bearing a methoxy group could react with a simple diene like 1,3-butadiene (B125203) to directly form a methoxy-substituted cyclohexene ring. The regioselectivity of the reaction is governed by the electronic properties of the substituents on the diene and dienophile. wikipedia.org

Key aspects of the Diels-Alder strategy include:

Reaction Components : A conjugated diene (4π-electron system) and a dienophile (2π-electron system).

Mechanism : A concerted, single-step mechanism. upenn.edu

Stereochemistry : The reaction is stereospecific, with the stereochemistry of the reactants being retained in the product. The endo transition state is often favored, where the most significant substituent on the dienophile is oriented towards the diene π-system. wikipedia.org

For example, the reaction between a chalcone (B49325) (acting as a dienophile) and a suitable diene can be promoted thermally to afford endo- and exo-adducts, which are substituted cyclohexenes. nih.gov These adducts can then be chemically modified to yield the desired final products.

Table 2: Diels-Alder Reaction Components

ComponentRoleExampleResulting Feature in Product
Diene4π-electron system1,3-ButadieneForms the four-carbon backbone of the cyclohexene ring.
Dienophile2π-electron systemMethyl vinyl etherIntroduces the double bond and the methoxy substituent.

Catalytic Synthesis and Reaction Optimization

Catalysis plays a vital role in modern organic synthesis, enabling efficient and selective transformations. In the context of cyclohexene ether synthesis, catalysts are employed to facilitate ring formation, functional group interconversion, and derivatization.

Transition metals are extensively used to catalyze reactions for constructing and functionalizing cyclohexene rings. sioc-journal.cn Various metals, including palladium, rhodium, nickel, and ruthenium, have been shown to be effective.

Palladium (Pd): Palladium catalysts are used for the α,β-dehydrogenation of ketones to form enones, which are key precursors. organic-chemistry.org Palladium-catalyzed reactions, such as the [5+4] formal cycloaddition between azadienes and vinylcyclopropanes, can produce complex, fused nine-membered heterocycles containing an N,O-heterocycle. mdpi.com

Rhodium (Rh): Cationic rhodium(I) catalysts can promote the [5+1] cycloaddition of vinylcyclopropanes and carbon monoxide to yield cyclohexenones. organic-chemistry.org

Nickel (Ni): Nickel-catalyzed ring-opening/cyclization cascades of heterobicyclic alkenes with alkynes have been developed to synthesize complex scaffolds. beilstein-journals.org These reactions proceed through a nickel metallacycle intermediate. beilstein-journals.org

Ruthenium (Ru): Ruthenium catalysts have been investigated for the cyclization of oxabenzonorbornene derivatives with propargylic alcohols to form isochromenes. beilstein-journals.org

Iridium (Ir): While often used for C-H activation, iridium complexes have also been studied for the cleavage of cyclohexyl methyl ethers. nsf.gov Understanding the mechanism of cleavage, which can proceed via SN1 or SN2 pathways at the ether linkage, provides valuable insight for optimizing the reverse reaction—ether formation. nsf.gov

Molybdenum (Mo): Molybdenum complexes have been utilized in the stereoselective synthesis of certain cyclohexene derivatives. acs.org

These catalytic systems often allow for reactions to occur under milder conditions with higher selectivity than stoichiometric methods, making them powerful tools for the synthesis of complex molecules like substituted cyclohexenyl ethers.

Stereoselective and Enantioselective Synthesis Techniques

The synthesis of specific stereoisomers of cyclic ethers, including analogues of this compound, is a significant area of research, driven by the distinct biological activities often exhibited by different enantiomers. Various advanced techniques have been developed to control the stereochemistry during the formation of the ether linkage or the cyclic framework itself.

Catalytic asymmetric ring-closing metathesis (ARCM) has emerged as a powerful tool for creating optically enriched cyclic enol ethers from achiral starting materials. nih.govacs.org Molybdenum-based chiral catalysts, in particular, have proven effective in these transformations, delivering five- and six-membered cyclic ethers with high enantiomeric excess (ee). nih.govacs.org For instance, Mo-catalyzed ARCM can produce dihydrofurans and dihydropyrans in up to 94% ee. acs.org This method offers a strategic advantage by constructing the chiral center during the cyclization step.

Another significant approach is the asymmetric desymmetrization of prochiral substrates. Organocatalytic methods, such as the intramolecular oxa-Michael/Michael cascade reaction, can construct complex bicyclic frameworks with multiple contiguous stereocenters in a single step with high enantioselectivity. rsc.orgnih.gov This strategy involves the addition of a tertiary alcohol to an α,β-unsaturated aldehyde, catalyzed by a secondary amine, to form hindered cyclic dialkyl ethers. nih.gov

Copper-catalyzed enantioselective reactions also provide a pathway to chiral cyclic ethers. The oxidative coupling of alkenols with styrenes, for example, can construct various six-membered cyclic ethers like dihydropyrans and isochromans. rsc.org Furthermore, enantioselective conjugate additions of organometallic reagents to cyclic enones, such as 3-methyl-2-cyclohexen-1-one, using copper catalysts can establish quaternary carbon stereocenters with high enantioselectivity. nih.gov

While direct enantioselective synthesis of this compound is not extensively detailed, the synthesis of its chiral precursors, such as enantiomerically pure 3-cyclohexene-1-carboxylic acid, is well-established. researchgate.netresearchgate.net Biocatalysis, using enzymes like bacterial carboxylesterases, can efficiently resolve racemic mixtures of esters like methyl 3-cyclohexene-1-carboxylate to yield the (S)-enantiomer with greater than 99% ee. researchgate.net This chiral acid can then serve as a starting material for the synthesis of the target ether via stereospecific transformations.

Table 1: Overview of Stereoselective Synthesis Techniques for Cyclic Ethers and Precursors
MethodCatalyst/ReagentSubstrate TypeProduct TypeKey Findings/AdvantagesReference
Asymmetric Ring-Closing Metathesis (ARCM)Chiral Molybdenum alkylidenesAcyclic enol ether dienesFive- and six-membered cyclic enol ethersAccess to optically enriched heterocycles (up to 94% ee) from achiral precursors. nih.govacs.org
Oxa-Michael/Michael CascadeSecondary amine organocatalystsp-Quinols and α,β-unsaturated aldehydesHindered bicyclic dialkyl ethersConcomitant formation of four contiguous stereocenters with high enantioselectivity. rsc.orgnih.gov
Copper-Catalyzed CarboetherificationCopper complexes with chiral ligandsAlkenols and styrenesDihydropyrans, isochromansEnantioselective construction of saturated six-membered cyclic ethers. rsc.org
Enzymatic Kinetic ResolutionBacterial carboxylesterase (e.g., CarEst3, AcEst1)Racemic methyl 3-cyclohexene-1-carboxylate(S)-3-cyclohexene-1-carboxylic acidHigh enantioselectivity (>99% ee) and high substrate tolerance. researchgate.netresearchgate.net

Green Chemistry Approaches in Ether Synthesis

The principles of green chemistry are increasingly being applied to traditional synthetic methods, including the Williamson ether synthesis, to reduce environmental impact. alfa-chemistry.comorgchemres.org These approaches focus on minimizing waste, avoiding hazardous solvents, reducing energy consumption, and using renewable resources and recyclable catalysts. numberanalytics.comnih.gov

A significant advancement is the use of alternative energy sources like microwave irradiation. orgchemres.orgbenthamdirect.com Microwave-assisted Williamson synthesis can dramatically reduce reaction times and often avoids the need for high temperatures, aligning with green chemistry's emphasis on energy efficiency. benthamdirect.com This technique has been successfully used for preparing various ethers, sometimes in solvent-free conditions, which further enhances its environmental credentials. orgchemres.org

The replacement of volatile and toxic organic solvents is another cornerstone of green ether synthesis. researchgate.net Water has been explored as a green solvent, with surfactants used as phase-transfer catalysts to facilitate reactions between immiscible organic substrates and aqueous phases. tandfonline.comresearchgate.net Other green solvents include propylene (B89431) carbonate, which is non-toxic and biodegradable, and deep eutectic solvents (DESs), which are low-cost, recyclable, and can also act as catalysts. acs.orgchemistryforsustainability.org For example, a system of iron(II) chloride in propylene carbonate has been used for the selective cross-etherification of alcohols. acs.org Similarly, a Lewis acidic DES composed of zinc chloride and choline (B1196258) chloride has proven effective and recyclable for the dehydrative cross-etherification of alcohols, producing only water as a byproduct. chemistryforsustainability.org

The development of sustainable and reusable catalysts is also crucial. numberanalytics.com Heterogeneous catalysts, such as those derived from waste banana peels, have been used for microwave-assisted ether synthesis, offering the benefits of low cost and reusability. benthamdirect.com Solid bases like potassium carbonate have been employed in solvent-free conditions, simplifying workup procedures and reducing waste generation. tandfonline.com Catalytic versions of the Williamson synthesis are being developed to use less reactive, and therefore less hazardous, alkylating agents by operating at higher temperatures, which allows catalytic quantities of reagents to be used instead of stoichiometric amounts. acs.org

Table 2: Comparison of Traditional vs. Green Ether Synthesis Approaches
AspectTraditional Approach (e.g., Williamson Ether Synthesis)Green Chemistry ApproachReference
SolventsOften uses volatile, toxic organic solvents (e.g., DMF, DMSO, chlorinated solvents).Water, propylene carbonate, deep eutectic solvents (DES), ionic liquids, or solvent-free conditions. researchgate.nettandfonline.comacs.orgchemistryforsustainability.org
Energy SourceConventional heating, often requiring prolonged reaction times at high temperatures.Microwave irradiation, ultrasound; optimized conditions to reduce energy consumption. orgchemres.orgbenthamdirect.comtandfonline.com
Catalysts/ReagentsStoichiometric amounts of strong, corrosive bases (e.g., NaH, NaOH); toxic alkylating agents.Recyclable heterogeneous catalysts, solid bases, phase-transfer catalysts (surfactants), catalytic systems with less hazardous reagents. numberanalytics.combenthamdirect.comresearchgate.netacs.org
WasteGenerates significant amounts of inorganic salt waste and requires disposal of hazardous solvents.Minimizes waste (e.g., water as the only byproduct in dehydrative etherification); simplifies product isolation and catalyst recycling. tandfonline.comchemistryforsustainability.org

Chemical Reactivity and Transformation Mechanisms of 3 Cyclohexen 1 Yl Methyl Ether Analogues

Rearrangement Reactions and Isomerization Pathways

Allylic Rearrangements and Double-Bond Migrations

The allylic system within the 3-cyclohexen-1-yl methyl ether structure is susceptible to rearrangements that result in the migration of the double bond. This process, often catalyzed by transition metals or acids, leads to the formation of isomeric cyclohexenyl ethers. The migration of the double bond is a significant pathway for achieving thermodynamically more stable isomers. For instance, a double bond may shift to come into conjugation with a substituent, or move to a less sterically hindered position within the ring.

Catalysts such as palladium, rhodium, and ruthenium complexes are effective in promoting these migrations. The mechanism typically involves the formation of a π-allyl metal complex intermediate. For example, palladium-catalyzed double-bond migration can be enhanced by the addition of a second metal catalyst like tantalum chloride (TaCl₅), which increases the efficiency of migration over several carbon atoms. rsc.org Similarly, ruthenium catalysts have been shown to effectively isomerize the double bond in α,β-unsaturated esters to a deconjugated position. nih.gov

These reactions are often reversible, and the final product distribution is dependent on the relative thermodynamic stabilities of the possible isomers.

Table 1: Catalysts for Double-Bond Migration in Olefins

Catalyst System Type of Migration Typical Substrate Ref.
Palladium complexes Isomerization Unsaturated hydrocarbons rsc.org
RuClH(CO)(PPh₃)₃ Deconjugation α,β-Unsaturated esters nih.gov
Iron Pentacarbonyl (Fe(CO)₅) Isomerization Cyclic ethers

Epimerization and Stereoisomer Interconversion

Substituted analogues of this compound can exist as multiple stereoisomers, including diastereomers and enantiomers. The interconversion between these isomers, particularly epimerization at a specific stereocenter, is a key aspect of their chemistry. The cyclohexane (B81311) ring is not planar and typically adopts a chair or boat conformation. msu.edu In substituted cyclohexanes, the two chair conformations are often not equivalent in energy. libretexts.org

Substituents on the ring prefer to occupy equatorial positions to minimize steric hindrance, and the conformation with the larger substituent in an equatorial position is generally more stable. libretexts.orgmsu.edu The interconversion between chair conformations, known as ring flipping, is rapid at room temperature, but the equilibrium will favor the most stable conformer. msu.edumsu.edu

Epimerization, the change in configuration at one of several stereocenters, can occur under conditions that allow for the temporary cleavage and reformation of a bond or the formation of a planar intermediate. For disubstituted cyclohexanes, cis and trans isomers are geometric isomers and cannot be interconverted through simple bond rotation. libretexts.orglibretexts.org However, under certain reaction conditions, it is possible to isomerize a less stable diastereomer into a more stable one.

Table 2: Factors Influencing Stereoisomer Stability in Substituted Cyclohexanes

Factor Preference Rationale Ref.
Steric Hindrance Equatorial position Minimizes 1,3-diaxial interactions msu.edumsu.edu
Substituent Size Larger groups equatorial Greater reduction in steric strain libretexts.org
Isomer Type Di-equatorial (trans-1,4) More stable than di-axial libretexts.org

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org The msu.edumsu.edu-sigmatropic rearrangement is a well-studied class of these reactions, with the Cope and Claisen rearrangements being prominent examples. wikipedia.orgimperial.ac.uk These reactions are thermally or photochemically induced and proceed through a concerted mechanism, often involving a cyclic transition state.

For an analogue of this compound to undergo a Claisen rearrangement, it would typically need to be modified into an allyl vinyl ether or an allyl aryl ether. The classic Claisen rearrangement of an allyl vinyl ether yields a γ,δ-unsaturated carbonyl compound. wikipedia.org The Cope rearrangement involves the reorganization of a 1,5-diene. wikipedia.org

These rearrangements are highly stereospecific and are governed by the Woodward-Hoffmann rules. The transition state geometry, which is typically chair-like, dictates the stereochemical outcome of the product. imperial.ac.uk The reaction is often driven by the formation of a more stable product, such as the formation of a strong carbonyl bond in the Claisen rearrangement. imperial.ac.uk

Oxidation and Reduction Chemistry

The presence of both an olefinic bond and an ether functional group makes this compound and its analogues substrates for a range of oxidation and reduction reactions.

Olefinic Bond Transformations

The carbon-carbon double bond in the cyclohexene (B86901) ring is the primary site for various oxidation and reduction reactions.

Oxidation:

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like peroxyacetic acid. This reaction is concerted and stereospecific. khanacademy.org

Dihydroxylation: The alkene can be oxidized to a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation proceeds via an epoxide intermediate followed by acid-catalyzed ring-opening. khanacademy.org

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative work-up can cleave the double bond, leading to the formation of dicarbonyl compounds or dicarboxylic acids, respectively.

Reduction:

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This reaction converts the cyclohexenyl ether into a corresponding cyclohexyl ether.

The choice of reagent allows for selective transformation of the olefinic bond, providing access to a wide array of saturated and functionalized cyclohexane derivatives.

Table 3: Common Transformations of the Cyclohexene Double Bond

Reaction Reagent(s) Product Functional Group
Epoxidation Peroxyacetic acid (CH₃CO₃H) Epoxide
Syn-Dihydroxylation 1. OsO₄ 2. NaHSO₃ cis-Diol
Anti-Dihydroxylation 1. RCO₃H 2. H₃O⁺ trans-Diol
Ozonolysis (Reductive) 1. O₃ 2. Zn/H₂O or (CH₃)₂S Aldehydes/Ketones

Ether Cleavage and Formation

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically involving strong acids. wikipedia.orglibretexts.org

Ether Cleavage: The cleavage of ethers by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a common reaction. masterorganicchemistry.comlibretexts.org The reaction mechanism can be either Sₙ1 or Sₙ2. The first step is the protonation of the ether oxygen to form a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com Subsequently, a nucleophile (Br⁻ or I⁻) attacks one of the adjacent carbon atoms.

Sₙ2 Mechanism: If the carbon atoms are primary or secondary, the nucleophile will attack the less sterically hindered carbon, displacing the alcohol. This pathway is typical for methyl and primary ethers. libretexts.orgmasterorganicchemistry.com For this compound, attack at the methyl carbon would yield 3-cyclohexen-1-ol (B1583433) and methyl iodide.

Sₙ1 Mechanism: If one of the alkyl groups can form a stable carbocation (e.g., tertiary, allylic, or benzylic), the cleavage may proceed via an Sₙ1 mechanism. masterorganicchemistry.comlibretexts.org The stability of the allylic carbocation that could be formed from the cyclohexenyl group might favor this pathway under certain conditions.

Ether Formation: The formation of such ethers can be accomplished through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol (e.g., 3-cyclohexen-1-ol) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction.

Nucleophilic and Electrophilic Reactions

The reactivity of this compound analogues is dominated by reactions involving the allylic ether functionality and the cyclohexene ring. These compounds can undergo both nucleophilic substitution reactions at the carbon bearing the methoxy (B1213986) group and electrophilic addition reactions at the double bond.

Nucleophilic Substitution:

Nucleophilic substitution reactions on allylic ethers like this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, largely dependent on the substrate structure, the nature of the nucleophile, and the solvent. reddit.comlibretexts.orgpressbooks.pub

S(_N)1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction is likely to proceed via an S(_N)1 pathway. pressbooks.pubyoutube.commasterorganicchemistry.com This involves the departure of the methoxy group to form a resonance-stabilized allylic carbocation. fiveable.mefiveable.melibretexts.orglibretexts.org This intermediate can then be attacked by the nucleophile at either of the two carbons sharing the positive charge, potentially leading to a mixture of products, including rearranged isomers. The stability of this allylic carbocation is a key factor in facilitating this reaction pathway. fiveable.mefiveable.melibretexts.orglibretexts.org

S(_N)2 Mechanism: With a strong nucleophile and a polar aprotic solvent, an S(_N)2 reaction is favored. reddit.comlibretexts.orgpressbooks.pub This is a one-step process where the nucleophile attacks the carbon atom bonded to the ether oxygen, leading to inversion of stereochemistry. youtube.commasterorganicchemistry.com

The methoxy group can also exhibit neighboring group participation , where the lone pair of electrons on the oxygen atom can assist in the departure of a leaving group at another position on the ring, often leading to enhanced reaction rates and specific stereochemical outcomes. acs.orgwikipedia.orgstackexchange.comyoutube.com

Electrophilic Addition:

The double bond in the cyclohexene ring is susceptible to electrophilic attack. chemguide.co.ukchemguide.co.ukdocbrown.infolibretexts.org For instance, the addition of bromine (Br(_2)) proceeds through an electrophilic addition mechanism. chemguide.co.uklibretexts.orgbrainly.in The bromine molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a bromonium ion intermediate. chemguide.co.ukchemguide.co.uklibretexts.org Subsequent attack by a bromide ion results in the formation of a dibrominated product. brainly.in The reaction of 3-methylcyclohexene (B1581247) with bromine, for example, yields 1,2-dibromo-3-methylcyclohexane. brainly.in

Mechanistic Studies of Reaction Pathways

Detailed mechanistic studies are essential to elucidate the intricate steps involved in the transformations of this compound analogues. These studies often involve the identification of transient species like intermediates and transition states, as well as the evaluation of the kinetic and thermodynamic parameters that govern the reactions.

Identification of Intermediates and Transition States

The identification of intermediates and the characterization of transition states are fundamental to understanding reaction mechanisms.

Intermediates: In S(_N)1 reactions of allylic ethers, the primary intermediate is the allylic carbocation . fiveable.mefiveable.melibretexts.orglibretexts.org This intermediate is stabilized by resonance, which delocalizes the positive charge over two carbon atoms. fiveable.mefiveable.me For electrophilic additions, cyclic intermediates such as the bromonium ion are formed. chemguide.co.ukchemguide.co.uklibretexts.org Computational studies can be employed to model the structures and energies of these intermediates. researchgate.nete3s-conferences.orgfossee.in

Transition States: Transition states represent the highest energy point along the reaction coordinate. fossee.in For S(_N)2 reactions, the transition state involves a pentacoordinate carbon atom where the nucleophile is forming a bond while the leaving group is simultaneously breaking its bond. fossee.in In electrophilic additions, the transition state leads to the formation of the cyclic intermediate. Computational chemistry plays a vital role in calculating the geometries and energies of these transition states, providing insights into the reaction barriers. researchgate.nete3s-conferences.orgfossee.in For instance, computational studies on the cyclization of related radical species have been used to locate and characterize transition states for different cyclization modes. researchgate.net

Kinetic and Thermodynamic Considerations

The course of a chemical reaction is governed by both kinetics (the rate of reaction) and thermodynamics (the relative stability of reactants and products).

Kinetics: The rate of a reaction is determined by the activation energy, which is the energy difference between the reactants and the transition state. fossee.in For nucleophilic substitutions, the choice between an S(_N)1 and S(_N)2 pathway is kinetically controlled. S(_N)1 reactions are unimolecular in their rate-determining step, depending only on the concentration of the substrate, while S(_N)2 reactions are bimolecular, with the rate depending on the concentrations of both the substrate and the nucleophile. reddit.comlibretexts.orgyoutube.commasterorganicchemistry.com Kinetic studies, such as measuring reaction rates under different conditions (e.g., varying solvent polarity or nucleophile concentration), can help to elucidate the operative mechanism. nih.govviu.caresearchgate.netnih.govresearchgate.net For example, the solvolysis rates of related compounds have been studied to understand the influence of substituents and solvent on the reaction mechanism. nih.gov

Below is an interactive data table summarizing the key reactive features of this compound analogues:

Reaction TypeKey FeaturesIntermediatesFactors Favoring the Pathway
Nucleophilic Substitution (S(_N)1) Rearrangements possible, Racemization at chiral centersAllylic CarbocationWeak nucleophiles, Polar protic solvents, Stable carbocation formation
Nucleophilic Substitution (S(_N)2) Inversion of stereochemistry, Concerted mechanismPentacoordinate Transition StateStrong nucleophiles, Polar aprotic solvents, Sterically unhindered substrate
Electrophilic Addition Addition across the double bondCyclic ions (e.g., Bromonium ion)Presence of an electrophile, Electron-rich double bond

Stereochemical Aspects in 3 Cyclohexen 1 Yl Methyl Ether Chemistry

Conformation and Configurational Isomerism of Cyclohexenyl Systems

The cyclohexene (B86901) ring, the core of 3-cyclohexen-1-yl methyl ether, is not planar. Due to the presence of the double bond, four of the carbon atoms (C1, C2, C3, and C6) lie in a plane, while the other two are puckered out of this plane. This leads to a "half-chair" or "sofa" conformation as the most stable arrangement. chemtube3d.com In this conformation, the substituents on the saturated carbon atoms can be classified as pseudoaxial or pseudoequatorial.

The energy barrier for the ring flipping in cyclohexene is significantly lower than in cyclohexane (B81311), at approximately 22 kJ/mol. chemtube3d.com This rapid interconversion between two half-chair conformations means that at room temperature, an equilibrium exists. For a monosubstituted cyclohexene like this compound, the conformer with the methoxy (B1213986) group in the pseudoequatorial position is generally favored to minimize steric strain.

Configurational isomerism is also a key feature of substituted cyclohexene systems. In the case of disubstituted cyclohexenes, cis and trans isomers are possible, which are diastereomers of each other. nih.gov If the substituents are different, both the cis and trans isomers will be chiral and can exist as a pair of enantiomers.

A study on the related compound, 4-(3-cyclohexen-1-yl)pyridine, using NMR spectroscopy and computational methods, provides insight into the conformational preferences of such systems. nih.gov The analysis of coupling constants and nuclear Overhauser effects (NOE) can elucidate the preferred conformation and the orientation of the substituent.

ParameterValue/Observation for Cyclohexenyl SystemsReference
Most Stable ConformationHalf-Chair chemtube3d.com
Substituent OrientationsPseudoaxial and Pseudoequatorial chemtube3d.com
Ring Flip Energy Barrier~22 kJ/mol chemtube3d.com
Favored Conformer (Monosubstituted)Substituent in Pseudoequatorial PositionGeneral Principle

Chiral Synthesis and Resolution Techniques

The synthesis of enantiomerically pure this compound is a significant challenge, as there are no specific methods reported in the literature for this particular compound. However, general strategies for the asymmetric synthesis of chiral cyclohexene derivatives can be considered. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

One such approach is the enantioselective C-H functionalization of cyclohexadienes. For instance, rhodium-catalyzed reactions of diaryldiazomethanes with 1,4-cyclohexadiene (B1204751) can produce chiral triarylmethane derivatives with high enantioselectivity. acs.org This method demonstrates the feasibility of creating a chiral center on a cyclohexene ring system through catalytic asymmetric C-H insertion.

Another potential route could involve the kinetic resolution of a racemic mixture of 3-cyclohexen-1-ol (B1583433), the precursor to the methyl ether. This could be achieved through enzymatic acylation, where an enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated and unacylated enantiomers. The resolved alcohol could then be converted to the corresponding methyl ether.

MethodDescriptionPotential Application to this compoundReference
Enantioselective C-H FunctionalizationUse of a chiral catalyst to introduce a substituent at a C-H bond in a stereoselective manner.Direct asymmetric synthesis of a substituted this compound. acs.org
Kinetic ResolutionSelective reaction of one enantiomer in a racemic mixture, allowing for separation.Resolution of racemic 3-cyclohexen-1-ol, followed by etherification.General Technique
Chiral Pool SynthesisSynthesis starting from a naturally occurring chiral molecule.Could be envisioned if a suitable chiral starting material with a cyclohexene core is available.General Strategy

Diastereoselective and Enantioselective Reaction Control

Controlling the stereochemistry of reactions at the cyclohexene ring is crucial for the synthesis of complex molecules. Diastereoselective reactions are often guided by the steric and electronic properties of the existing substituents on the ring.

For example, in formal nih.govnih.gov-sigmatropic rearrangements of substituted 1-alkenyl-3-alkylidenecyclobutanol silyl (B83357) ethers, the stereochemical outcome can be controlled to produce either the exo or endo product with good diastereoselectivity by changing the reaction conditions. nih.gov This highlights how reaction pathways can be manipulated to favor a specific diastereomer.

Furthermore, Michael-aldol domino reactions have been employed for the diastereoselective synthesis of highly functionalized cyclohexanones. nih.gov In these reactions, the stereoselectivity is governed by the selective aldol (B89426) cyclization step. Such strategies could be adapted to synthesize substituted this compound derivatives with a high degree of stereocontrol.

Enantioselective control can be achieved through the use of chiral catalysts. Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For instance, chiral amines or phosphoric acids can catalyze enantioselective Michael additions to α,β-unsaturated aldehydes and ketones, which could be used to construct a chiral cyclohexene ring system.

Reaction TypeStereochemical Control MethodObserved Diastereoselectivity (dr)Reference
Formal nih.govnih.gov-Sigmatropic RearrangementControl of reaction conditions (thermal vs. anionic)5:1 to 23:1 nih.gov
Michael-Aldol Domino ReactionSelective aldol cyclization6:1 to >20:1 nih.gov
Enantioselective C-H FunctionalizationChiral rhodium catalystUp to 86% ee for major diastereomer acs.org

Advanced Spectroscopic and Spectrometric Analysis of 3 Cyclohexen 1 Yl Methyl Ether Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 3-cyclohexen-1-yl methyl ether. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In ¹H NMR, the olefinic protons (H-3 and H-4) are expected to appear in the downfield region, typically around 5.7 ppm, due to the deshielding effect of the double bond. docbrown.info The proton on the carbon bearing the ether group (H-1) would be shifted downfield to approximately 3.4-4.5 ppm because of the electronegative oxygen atom. pressbooks.pub The protons of the methoxy (B1213986) group (-OCH₃) would present as a sharp singlet at around 3.3 ppm. The remaining aliphatic protons on the cyclohexene (B86901) ring (at C-2, C-5, and C-6) would produce complex, overlapping multiplets in the upfield region, generally between 1.5 and 2.5 ppm. chemicalbook.com

In the ¹³C NMR spectrum, the carbons of the double bond (C-3 and C-4) would resonate at approximately 127 ppm. docbrown.info The carbon atom attached to the ether oxygen (C-1) would be significantly deshielded, appearing in the 70-80 ppm range. openstax.org The methoxy carbon is expected around 56 ppm. The remaining sp³ hybridized ring carbons would have signals in the 20-35 ppm range. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C1-H~3.5 - 4.0~75 - 80
C2-H₂, C6-H₂~1.8 - 2.5~25 - 35
C3-H, C4-H~5.7~127
C5-H₂~1.5 - 2.2~20 - 28
-OCH₃~3.3 (singlet)~56

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals predicted in the 1D spectra and confirming the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the olefinic protons (H-3/H-4) and their adjacent aliphatic protons (H-2/H-5). It would also confirm the connectivity from H-1 to the H-2 and H-6 protons, helping to trace the entire spin system of the cyclohexene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's stereochemistry and conformation. researchgate.net A key correlation would be expected between the methoxy protons and the axial or equatorial proton at C-1, which would help determine the preferred orientation of the methoxy substituent.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. sdsu.edu An HSQC spectrum would show a cross-peak connecting each proton signal to the carbon signal it is directly attached to. For instance, the proton signal around 3.5 ppm (H-1) would correlate with the carbon signal around 78 ppm (C-1), and the olefinic proton signals (~5.7 ppm) would correlate with the olefinic carbon signals (~127 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range correlations between protons and carbons, typically over two to three bonds. youtube.com This is particularly useful for connecting different parts of the molecule. A critical HMBC correlation would be observed from the methoxy group's protons (~3.3 ppm) to the C-1 carbon (~78 ppm), confirming the attachment of the methyl ether to the cyclohexene ring.

The cyclohexene ring is not planar and exists in a rapid equilibrium between two enantiomeric half-chair conformations. Dynamic NMR spectroscopy, conducted at variable temperatures, can be used to study this conformational interchange. acs.orgacs.org At room temperature, the interconversion is fast on the NMR timescale, resulting in an averaged spectrum. However, at very low temperatures (e.g., below -150 °C), this ring inversion can be slowed sufficiently to observe separate signals for the axial and equatorial protons of the CH₂ groups, which would otherwise be averaged. acs.org By analyzing the changes in the NMR line shape as the temperature is lowered (a process called coalescence), it is possible to calculate the activation energy (ΔG‡) for the half-chair to half-chair interconversion, providing quantitative data on the molecule's conformational flexibility. acs.org

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides two key pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.

The electron ionization (EI) mass spectrum of this compound (C₇H₁₂O) would be expected to show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 112. The most characteristic fragmentation pathway for cyclohexene derivatives is the retro-Diels-Alder reaction. wisdomlib.orgjove.comslideshare.net This process involves the cleavage of the ring, which for the molecular ion of this compound would lead to the formation of a butadiene radical cation (m/z 54) and methyl vinyl ether as the neutral fragment, or a methyl vinyl ether radical cation and butadiene. The charge may reside on either fragment. msu.edu Other significant fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and loss of the alkoxy group. miamioh.edu

Table 2: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

m/z ValueProposed Fragment StructureFragmentation Pathway
112[C₇H₁₂O]⁺Molecular Ion (M⁺)
81[M - OCH₃]⁺Loss of methoxy radical
80[M - CH₃OH]⁺Loss of neutral methanol
54[C₄H₆]⁺Retro-Diels-Alder reaction (butadiene fragment)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound, HRMS would confirm that the measured mass corresponds to the calculated exact mass of C₇H₁₂O (112.0888 Da), distinguishing it from any other isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify components within a mixture. researchgate.netnih.gov In a typical application, a sample containing this compound would be injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interactions with the column's stationary phase. As the compound elutes from the GC column, it enters the mass spectrometer, which records its mass spectrum. chromforum.org This allows for both the identification of the compound by matching its mass spectrum to a library or through manual interpretation, and its quantification within the original mixture.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular energies, electron distribution, and other electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. dntb.gov.uaresearchgate.net It is favored for its balance of computational cost and accuracy. In the context of 3-cyclohexen-1-yl methyl ether, DFT calculations can be employed to optimize the molecule's geometry, determine its frontier molecular orbitals (HOMO and LUMO), and map its molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. dntb.gov.ua For this compound, the HOMO is expected to be localized around the π-bond of the cyclohexene (B86901) ring, indicating this is the most probable site for electrophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. In this compound, the MEP would show a negative potential around the oxygen atom of the ether group and above the carbon-carbon double bond, highlighting these as reactive centers. dntb.gov.ua

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: These are representative values based on calculations of similar molecules and are for illustrative purposes.)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability (site of oxidation)
LUMO Energy+1.2 eVIndicates electron-accepting ability (site of reduction)
HOMO-LUMO Gap7.7 eVCorrelates with chemical reactivity and stability
Dipole Moment1.3 DQuantifies the overall polarity of the molecule

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. aip.orgacs.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy than DFT for some properties, albeit at a significantly greater computational expense. acs.org

These methods would be particularly useful for obtaining highly accurate reference energies for the different conformations of this compound. By calculating the precise energy differences between, for example, the axial and equatorial conformers, a very reliable prediction of their relative populations at equilibrium can be made. Furthermore, for studying reaction mechanisms, high-level ab initio calculations, such as CCSD(T), are considered the "gold standard" for determining the energies of transition states and reaction intermediates. acs.org

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.com An MD simulation would reveal the dynamic behavior of this compound, including ring-flipping phenomena and the rotational freedom of the methoxymethyl substituent.

The cyclohexene ring in this molecule is expected to adopt a half-chair conformation. The methoxymethyl group (-CH₂OCH₃) attached at the C1 position can exist in two primary orientations: axial (pointing perpendicular to the ring's plane) and equatorial (pointing outwards from the ring's equator). openochem.orglibretexts.org

Conformational analysis, often performed using computational methods, predicts the relative stability of these forms. Generally, for substituted cyclohexanes, the conformer with the bulky substituent in the equatorial position is more stable due to reduced steric hindrance, specifically avoiding 1,3-diaxial interactions. sapub.org For this compound, the equatorial conformer is predicted to be the global energy minimum. The energy difference between the axial and equatorial forms (the A-value) dictates the equilibrium ratio of the two conformers.

Table 2: Predicted Conformational Analysis of this compound (Note: Values are illustrative, based on known principles of conformational analysis for substituted cyclohexanes.)

ConformerSubstituent PositionRelative Energy (kcal/mol)Predicted Population at 298 KKey Feature
1 Equatorial0.00~95%Most stable; avoids steric strain
2 Axial~1.8~5%Less stable due to 1,3-diaxial interactions

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for mapping the potential energy surface of a chemical reaction. nih.gov This allows for the modeling of reaction pathways, the identification of intermediate structures, and the characterization of transition states—the highest energy point along a reaction coordinate. rsc.orgresearchgate.net

For this compound, several reactions could be modeled. A common reaction for alkenes is electrophilic addition. The reaction pathway for the addition of an electrophile like HBr across the double bond could be computationally modeled. This would involve:

Locating the starting materials (this compound and HBr).

Identifying the transition state for the initial protonation of the double bond, leading to a carbocation intermediate.

Characterizing the transition state for the subsequent attack of the bromide ion.

Determining the structure and energy of the final product.

By calculating the energy of each stationary point (reactants, transition states, intermediates, products), an energy profile for the reaction can be constructed. The height of the energy barrier from the reactants to the highest transition state determines the reaction's activation energy, which is directly related to the reaction rate. nih.gov

Table 3: Illustrative Calculated Energy Profile for a Hypothetical Reaction (e.g., Hydrobromination) (Note: These values are for illustrative purposes to demonstrate the output of reaction pathway modeling.)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + HBr0.0
Transition State 1Proton transfer to the double bond+15.2
IntermediateSecondary carbocation+4.5
Transition State 2Bromide attack on the carbocation+7.8
ProductsBromo-methoxy-cyclohexane-12.0

Spectroscopic Property Prediction through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is essential for structure verification and interpretation of experimental data. uncw.edu

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application. Using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, one can calculate the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). uncw.edu These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The resulting predicted spectrum can be compared with experimental data to confirm the molecular structure. docbrown.infogithub.io

Infrared Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These frequencies correspond to the stretching, bending, and other vibrations of the molecule's bonds. The calculated frequencies and their intensities can be used to generate a theoretical Infrared (IR) spectrum, which can aid in the assignment of peaks in an experimental spectrum. researchgate.net

Table 4: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound (Note: Experimental values are hypothetical for this uncharacterized compound; computational values are typical for this level of theory.)

Proton EnvironmentPredicted Chemical Shift (δ)Hypothetical Experimental Shift (δ)Multiplicity
CH =CH 5.755.70m
O-CH3.353.32s
CH -O3.503.48m
-CH ₂-O3.403.38m
Allylic CH2.152.10m
Homoallylic CH1.801.75m

Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates for Complex Organic Molecules

The cyclohexene (B86901) ring is a common motif in numerous complex molecules and serves as a valuable building block in organic synthesis. fiveable.me Derivatives of cyclohexene are frequently employed as intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals. nus.edu.sgseqens.com The reactivity of the double bond in 3-cyclohexen-1-yl methyl ether allows for a wide array of chemical transformations, including hydrogenation, halogenation, epoxidation, and oxidation, enabling the introduction of diverse functional groups. fiveable.memasterorganicchemistry.com Furthermore, the allylic ether functionality can be manipulated or cleaved under specific reaction conditions, adding another layer of synthetic utility. orgsyn.org

The cyclohexene framework is a core component of many natural products, particularly in the terpenoid family. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from isoprene (B109036) units. For example, Limonene, a cyclic monoterpene, is a major component in the oil of citrus fruit peels and features a substituted cyclohexene ring. wikipedia.org The synthesis of such complex natural products often relies on the strategic use of smaller, functionalized cyclic building blocks. nih.govnih.gov

The structure of this compound makes it a potential precursor for the synthesis of these and other natural products. The double bond can be used to construct the carbon skeleton through reactions like the Diels-Alder cycloaddition, a powerful method for forming six-membered rings found in many natural compounds. researchgate.netacs.orgmdpi.com The ether group can serve as a protecting group for the alcohol functionality during multi-step syntheses or be transformed into other functional groups as required by the synthetic route.

The utility of cyclohexene derivatives extends to the synthesis of large-scale industrial chemicals. Cyclohexene itself is a crucial intermediate in the production of adipic acid, which is a key monomer used in the manufacturing of nylon. nus.edu.sgwikipedia.org The process often involves the oxidative cleavage of the cyclohexene double bond. wikipedia.org Similarly, this compound could theoretically serve as a precursor to functionalized adipic acid derivatives, where the methoxy (B1213986) group is carried through the oxidation process to yield a specialty monomer.

Furthermore, cyclohexene derivatives are used to produce a variety of other industrial materials, including resins, coatings, and elastomers. nus.edu.sgseqens.com The ability to functionalize the cyclohexene ring allows for the tuning of material properties. As a functionalized building block, this compound could be incorporated into synthetic pathways for creating specialty chemicals with tailored properties for diverse industrial applications.

Polymer Chemistry and Monomer Development

The presence of a double bond in this compound makes it a candidate for use as a monomer in polymer chemistry. The alkene can potentially undergo addition polymerization to form a polymer with a saturated cyclohexane (B81311) ring in the backbone and a pendant methoxymethyl group. This side chain could influence the physical properties of the resulting polymer, such as its solubility, glass transition temperature, and adhesion.

Research into related cyclic monomers has shown their utility in creating polymers with unique characteristics. For instance, 3,4-epoxycyclohexylmethyl-3′,4′-epoxycyclohexane carboxylate, a compound containing the cyclohexene oxide moiety, is used in photopolymerization to form cross-linked polymer networks. researchgate.net Acrylate-functionalized cyclohexene oxides have also been explored for the synthesis of advanced polycarbonates. acs.org These examples highlight the potential for cyclohexene-based monomers to create polymers with specific functionalities and properties. The development of polymers from renewable resources is an area of growing interest, and monomers derived from biomass, such as limonene, are actively being investigated. wikipedia.org

Use in Fragrance Chemistry (Academic Perspective on Structure-Odor Relationships)

The relationship between a molecule's structure and its perceived odor is a central theme in fragrance chemistry. perfumerflavorist.comnih.govresearchgate.net Cyclic ethers and compounds containing cyclohexene rings are common in the perfumer's palette. nih.govncert.nic.in The size, shape, and electronic properties of a molecule all contribute to its interaction with olfactory receptors and, consequently, its scent profile. perfumerflavorist.com

Solvent Properties and Reaction Media in Organic Synthesis (e.g., Cyclopentyl Methyl Ether as an analogous academic topic)

While the specific solvent properties of this compound are not extensively documented, an academic comparison can be drawn with its saturated analog, Cyclopentyl Methyl Ether (CPME). CPME has emerged as a versatile and eco-friendly alternative to traditional ethereal solvents like Tetrahydrofuran (THF) and Dioxane. us.esscite.airesearchgate.netnih.govnih.gov

CPME is noted for several advantageous properties: a high boiling point (106 °C), low propensity for peroxide formation, and stability under both acidic and basic conditions. researchgate.netnih.gov It is also hydrophobic, which facilitates easy separation from water and recovery after a reaction. nih.gov These characteristics make CPME a "green" solvent choice in a wide range of chemical processes, including Grignard reactions, reductions, and palladium-catalyzed transformations. researchgate.netnih.gov

By analogy, this compound would be expected to share some of these traits, such as being a hydrophobic ether. However, the presence of the double bond would likely alter its properties in several key ways. The alkene functionality could reduce its stability in the presence of strong acids or oxidizing/reducing agents. Conversely, this reactivity might be harnessed in specific reaction sequences where the solvent also participates as a reactant. The boiling point and polarity would also differ from CPME due to the different ring structure and degree of saturation.

The table below presents a comparison based on the known properties of CPME and the anticipated properties of this compound.

PropertyCyclopentyl Methyl Ether (CPME)This compound (Analogous Comparison)
StructureSaturated 5-membered ringUnsaturated 6-membered ring
Boiling Point106 °C researchgate.netExpected to be in a similar range, but influenced by the larger ring and double bond.
Peroxide FormationLow researchgate.netnih.govPotentially higher due to the presence of allylic hydrogens, which are more susceptible to radical abstraction.
Chemical StabilityRelatively stable to acids and bases researchgate.netnih.govLess stable, particularly towards reagents that react with alkenes (e.g., strong acids, oxidants).
HydrophobicityHigh (low water solubility) nih.govnih.govExpected to be hydrophobic.
Primary Use"Green" reaction and extraction solvent us.esnih.govPrimarily a synthetic intermediate due to higher reactivity.

Environmental Transformation Pathways Chemical Perspective

Photochemical Degradation Mechanisms

In the atmosphere, 3-cyclohexen-1-yl methyl ether is expected to be primarily degraded by reactions with photochemically generated oxidants. The dominant mechanisms are reactions with hydroxyl radicals (OH), ozone (O₃), and to a lesser extent, nitrate (B79036) radicals (NO₃), particularly at night.

The primary site of atmospheric oxidant attack is the carbon-carbon double bond within the cyclohexene (B86901) ring, which is an electron-rich center susceptible to electrophilic addition.

Reaction with Hydroxyl Radicals (OH): The gas-phase reaction of OH radicals with cyclic alkenes is rapid. For cyclohexene, a representative parent compound, the reaction proceeds mainly via addition of the OH radical to the double bond, forming a hydroxyalkyl radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can undergo further reactions to yield ring-opened products such as dicarbonyls. For instance, the reaction of OH radicals with cyclohexene has been shown to produce 1,6-hexanedial with a significant molar yield. It is anticipated that this compound would react similarly, leading to the formation of functionalized dicarbonyls, though the methoxy (B1213986) group would influence the specific products formed.

Reaction with Ozone (O₃): Ozonolysis is a significant degradation pathway for unsaturated compounds in the atmosphere. The reaction of ozone with the double bond of the cyclohexene moiety proceeds through the Criegee mechanism, forming a primary ozonide that rapidly decomposes into a Criegee intermediate and a carbonyl compound. The Criegee intermediate can be stabilized or decompose further to yield a variety of oxidation products, including aldehydes, ketones, and carboxylic acids. For substituted cyclohexenes, the rate of ozonolysis is influenced by the position and nature of the substituents.

Reaction with Nitrate Radicals (NO₃): During nighttime, when photolysis of NO₂ is absent, nitrate radicals can accumulate and become a significant sink for reactive volatile organic compounds like this compound. copernicus.org Similar to OH radicals and ozone, NO₃ radicals react rapidly with the double bond of alkenes through an addition mechanism. copernicus.org This leads to the formation of nitrooxy-alkyl radicals, which can then react with O₂ and undergo further transformations to produce organic nitrates and other oxidized products.

The following table presents experimentally determined gas-phase rate constants for the reactions of ozone with cyclohexene and various methyl-substituted cyclohexenes, which can serve as proxies to estimate the reactivity of this compound.

Gas-Phase Reaction Rate Constants of Ozone with Cycloalkenes at 296 ± 2 K
CompoundRate Constant (cm³ molecule⁻¹ s⁻¹)
Cyclohexene1.04 x 10⁻¹⁶
1-Methylcyclohexene1.46 x 10⁻¹⁶
3-Methylcyclohexene (B1581247)5.53 x 10⁻¹⁷
4-Methylcyclohexene7.31 x 10⁻¹⁷

Biotic and Abiotic Transformation Processes in Environmental Matrices

In soil and water, this compound is subject to both biotic degradation by microorganisms and abiotic chemical transformations.

Biotic Transformation:

The biodegradation of ethers can be a slow process, as the ether linkage is generally stable. nih.gov However, numerous microorganisms have been shown to degrade various cyclic and alkyl ethers. nih.gov The microbial degradation of this compound would likely involve two main enzymatic attack points: the ether linkage and the cyclohexene ring.

Ether Cleavage: Microorganisms, such as certain strains of Rhodococcus and Pseudomonas, are known to cleave ether bonds. nih.gov A common mechanism is the oxidative cleavage initiated by monooxygenase enzymes. This involves the hydroxylation of the carbon atom adjacent to the ether oxygen (the α-carbon), forming an unstable hemiacetal that spontaneously decomposes to an alcohol and an aldehyde. For this compound, this would lead to the formation of 3-cyclohexen-1-ol (B1583433) and formaldehyde.

Epoxidation and Diol Formation: The double bond in the cyclohexene ring is susceptible to microbial oxidation. Bacteria and fungi can utilize oxygenase enzymes to epoxidize the double bond, forming an epoxide. This epoxide can then be hydrolyzed by epoxide hydrolases to form the corresponding trans-diol.

Abiotic Transformation:

Abiotic degradation pathways for this compound in environmental matrices are likely to be slow under typical ambient conditions.

Hydrolysis: The ether linkage in this compound is generally resistant to hydrolysis under neutral pH conditions. However, as an allylic ether, it could potentially undergo isomerization to the more labile enol ether, which would then be susceptible to mild acidic hydrolysis. organic-chemistry.org While this process is known in organic synthesis, its significance under environmental conditions is likely limited unless catalyzed by acidic soil or sediment components.

Structure-Reactivity Relationships in Environmental Contexts

The environmental transformation of this compound is directly related to its chemical structure, specifically the interplay between the cyclohexene ring and the methyl ether group.

The Role of the Double Bond: The C=C double bond is the most reactive site for photochemical degradation in the atmosphere. Its presence makes the molecule significantly more susceptible to attack by OH radicals, ozone, and NO₃ radicals compared to its saturated analog, cyclohexyl methyl ether. The rate of these reactions is influenced by the substitution pattern on the double bond; alkyl groups generally increase the reactivity towards ozone and OH radicals due to their electron-donating inductive effects.

The Influence of the Ether Group: The methoxy group is an electron-donating group, which can influence the reactivity of the nearby double bond. However, its primary role in environmental transformation is as a site for biotic degradation. The susceptibility of the ether linkage to microbial cleavage is a key factor in the ultimate mineralization of the compound. The presence of an unsubstituted α-methylene group in the methyl moiety is a structural feature that often facilitates enzymatic degradation by some microorganisms. nih.gov

The Cyclohexene Ring Structure: The cyclic nature of the molecule influences the steric accessibility of the reactive sites. The ring strain in cyclohexene is less than in smaller cycloalkenes like cyclopentene, which can affect reaction rates. For instance, the rate constants for ozonolysis are generally higher for more strained cycloalkenes.

The following table summarizes the key structural features of this compound and their influence on its environmental transformation pathways.

Structure-Reactivity Relationships for this compound
Structural FeatureInfluence on Environmental Transformation
Cyclohexene C=C Double BondPrimary site for atmospheric photochemical degradation (reaction with OH, O₃, NO₃). Susceptible to microbial epoxidation.
Allylic Ether LinkagePotential for isomerization to a more labile enol ether, facilitating hydrolysis. The C-O bond is a target for microbial enzymatic cleavage.
Methyl GroupThe unsubstituted α-methylene group is a key feature for some microbial ether-cleaving enzymes.
Cyclic StructureInfluences steric hindrance and reaction rates compared to acyclic analogs. Ring opening is a major consequence of atmospheric oxidation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-cyclohexen-1-yl methyl ether, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves acid-catalyzed etherification of 3-cyclohexenol with methanol. For example, analogous syntheses of methyl cyclohexenyl ethers (e.g., methyl-1-methylcyclohexylmethyl ether) use sulfuric acid as a catalyst, achieving yields of ~60–70% with boiling points around 39–40 °C (30 mm Hg) . Purification typically involves fractional distillation under reduced pressure to isolate the product from unreacted alcohol and byproducts. Reaction temperature and catalyst concentration must be optimized to minimize ring-opening side reactions.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The cyclohexenyl ring’s protons show distinct splitting patterns in 1H^1H-NMR (e.g., vinyl protons at δ 5.2–5.6 ppm, split by coupling constants J10HzJ \approx 10 \, \text{Hz}). Gas chromatography-mass spectrometry (GC-MS) can confirm molecular weight (MW 126.2 g/mol for analogous compounds) and purity . Refractive index (nDn_D) and boiling point data (e.g., 60–61 °C at 14 mm Hg for methyl-1-methylcycloheptyl ether) provide additional physical validation .

Q. What nomenclature rules apply to this compound, and how does its structure differ from related cyclohexenyl ethers?

  • Methodological Answer : Per IUPAC guidelines, ethers are named by listing alkyl/aryl groups alphabetically, followed by "ether." The "3-cyclohexen-1-yl" prefix specifies the double bond position (C3–C4) and the ether linkage at C1. This distinguishes it from isomers like 1-cyclohexen-3-yl methyl ether, where the double bond and substituent positions differ .

Advanced Research Questions

Q. How does the cyclohexenyl ring’s conjugation influence regioselectivity in catalytic hydroboration or electrophilic addition reactions?

  • Methodological Answer : The electron-rich double bond in this compound directs electrophilic addition to the less substituted carbon (anti-Markovnikov) in hydroboration. For example, RhCl(PPh3_3)3_3-catalyzed hydroboration of similar alkenes adds boron to the carbon adjacent to the substituent, but steric hindrance from the methyl ether group may alter selectivity. Computational studies (DFT) can predict regioselectivity trends .

Q. What computational methods are suitable for modeling the stability of this compound under varying pH or thermal conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model bond dissociation energies and transition states for ring-opening or hydrolysis. For instance, PubChem data for analogous trifluoromethylcyclohexanol derivatives (InChIKey: LHYHVKHAARQLED) provide reference geometries for simulating acid-catalyzed ether cleavage .

Q. How can contradictory regioselectivity data in hydrofunctionalization reactions involving this compound be resolved?

  • Methodological Answer : Discrepancies may arise from competing steric and electronic effects. For example, Rh-catalyzed hydroboration of 4-(3-cyclohexen-1-yl)pyridine showed poor regioselectivity due to minimal steric differentiation between carbons . Researchers should use deuterium labeling or kinetic isotope effects (KIE) to elucidate mechanistic pathways.

Q. What analytical strategies are recommended for detecting trace degradation products of this compound in long-term stability studies?

  • Methodological Answer : High-resolution LC-MS with electrospray ionization (ESI) can identify oxidation byproducts (e.g., cyclohexenone derivatives). Accelerated aging studies under oxidative conditions (40°C, 75% RH) combined with GC-MS headspace analysis detect volatile degradation compounds .

Safety and Data Analysis

Q. What safety protocols are critical when handling this compound in oxygenated environments?

  • Methodological Answer : The compound’s ether linkage and unsaturated ring may pose flammability risks. Use inert atmospheres (N2_2/Ar) during reactions. Safety data for analogous bromomethyl cyclohexane derivatives recommend immediate ventilation upon inhalation exposure and skin decontamination with soap/water .

Q. How can researchers reconcile discrepancies between experimental and computational data for this compound’s reactivity?

  • Methodological Answer : Calibrate computational models using experimental parameters (e.g., solvent effects, catalyst loading). For example, PubChem’s InChI data for trifluoromethylcyclohexanol (InChI=1S/C9H15F3O) provide benchmarks for validating simulated reaction pathways .

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